molecular formula C5H6N2O3 B14675328 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 30866-85-4

6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B14675328
CAS No.: 30866-85-4
M. Wt: 142.11 g/mol
InChI Key: YEESOSRLZGMWEM-UHFFFAOYSA-N
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Description

6-Oxa-3,8-diazabicyclo[321]octane-2,4-dione is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the cyclization of piperazine-2,6-diones with functional groups in all three bridges. This process typically involves a three-step, one-pot procedure to obtain piperazine-2,6-diones with various substituents at the nitrogen atoms in high yields . Another method includes the transformation of piperazine-2,6-dione with 1,4-dibromobut-2-ene and 3-halo-2-halomethylprop-1-enes, resulting in the formation of the desired bicyclic compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives can yield 3,8-diazabicyclo[3.2.1]octane in significant yields . Additionally, acid-catalyzed hydrolysis can lead to molecular rearrangements, forming novel ring systems .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the cycloaddition reactions can produce various bicyclic and tricyclic compounds, while oxidation and reduction reactions can yield different functionalized derivatives.

Scientific Research Applications

6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, this compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules. Additionally, in the industry, it is utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione include other bicyclic and tricyclic structures with oxygen and nitrogen atoms in their rings. Examples include 8-oxa-3-azabicyclo[3.2.1]octane, 3-oxabicyclo[3.2.1]octane-2,4-dione, and 6,8-dioxabicyclo[3.2.1]octane .

Uniqueness: What sets 6-Oxa-3,8-diazabicyclo[321]octane-2,4-dione apart from similar compounds is its specific arrangement of atoms and the resulting chemical properties

Properties

CAS No.

30866-85-4

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

6-oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C5H6N2O3/c8-3-2-1-10-5(6-2)4(9)7-3/h2,5-6H,1H2,(H,7,8,9)

InChI Key

YEESOSRLZGMWEM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)NC(=O)C(N2)O1

Origin of Product

United States

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